N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide
Overview
Description
N-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide, also known as BCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPM is a sulfonamide derivative that is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
Biochemical and Physiological Effects:
N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide has also been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is its broad-spectrum activity against various types of bacteria. However, N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide has been shown to have limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide has been shown to have cytotoxic effects on some normal cells, which may limit its clinical applications.
Future Directions
There are several future directions for N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as an anti-inflammatory agent, and the exploration of its use in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide for clinical use.
Scientific Research Applications
N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. It has been shown to have anti-inflammatory, antibacterial, and antitumor properties in vitro and in vivo.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(4-chloropyrazol-1-yl)methylsulfinyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-12-7-16-18(8-12)10-21(20)9-13(19)17-15-6-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19)/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEREZSCEOSTLQ-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CS(=O)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CS(=O)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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